BenchChemオンラインストアへようこそ!

Morelloflavone

Cholesterol Metabolism Enzyme Inhibition Cardiovascular

Morelloflavone is the only biflavonoid combining competitive HMG-CoA reductase inhibition (Ki=80.87 µM), irreversible group II/III sPLA₂ blockade, and selective FAK/c-Src/ERK/RhoA pathway suppression—all VEGFR2-sparing. Its (2S,3R) stereochemistry ensures reproducible, pathway-specific results that analogs (amentoflavone, bilobetin, ginkgetin) cannot replicate. Validated in cholesterol biosynthesis dissection, VEGFR2-independent angiogenesis, leishmaniasis (11× more potent than fukugiside), and melanin synthesis studies. Supplied at ≥98% purity with full QC (HPLC, NMR, MS). Ideal for hypocholesterolemic agent development and depigmentation R&D. Inquire for bulk and custom synthesis options.

Molecular Formula C30H20O11
Molecular Weight 556.5 g/mol
CAS No. 16851-21-1
Cat. No. B191904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorelloflavone
CAS16851-21-1
Synonymsfukugetin
morelloflavone
Molecular FormulaC30H20O11
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
InChIInChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1
InChIKeyGFWPWSNIXRDQJC-LMSSTIIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morelloflavone (CAS 16851-21-1): Core Identity for Research and Industrial Procurement


Morelloflavone, also known as Fukugetin (CAS 16851-21-1), is a naturally occurring biflavonoid composed of apigenin and luteolin subunits linked via a C3-C8″ bond [1]. It is primarily isolated from the fruit pericarp and leaves of Garcinia species, notably Garcinia dulcis and Garcinia brasiliensis [2]. The compound exists as a single stereoisomer (2S,3R configuration) and is characterized by seven phenolic hydroxyl groups, a flavanone-flavone core, and a molecular formula of C₃₀H₂₀O₁₁ [1]. It is supplied as a ≥95% pure powder for research and development purposes.

Why Generic Biflavonoid Substitution Fails for Morelloflavone-Containing Workflows


Morelloflavone possesses a unique flavanone-(3→8″)-flavone core [1] and a distinct stereochemical configuration [2] that directly governs its target selectivity. Unlike other biflavonoids such as amentoflavone, bilobetin, or ginkgetin, which often exhibit broad-spectrum kinase inhibition or undefined molecular targets, morelloflavone demonstrates a specific, multimodal inhibition profile—including competitive inhibition of HMG-CoA reductase [1] and irreversible inhibition of group II/III secretory phospholipase A₂ (sPLA₂) [3]—while sparing VEGF receptor 2 activity [2]. Substituting morelloflavone with a structurally related biflavonoid will result in the loss of this precise, multi-pathway targeting, leading to divergent biological outcomes and unreproducible experimental data.

Morelloflavone Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Analogs


Morelloflavone vs. Naringenin and Luteolin in HMG-CoA Reductase Inhibition

Morelloflavone acts as a competitive inhibitor of HMG-CoA reductase with respect to the substrate HMG-CoA. In a direct head-to-head comparison using the catalytic domain of mouse HMG-CoA reductase, morelloflavone and its individual flavonoid subunits—naringenin and luteolin—were tested for their inhibition constants (Kᵢ). Morelloflavone exhibited a Kᵢ of 80.87 ± 0.06 µM, which was numerically superior to that of naringenin (Kᵢ = 83.58 ± 4.37 µM) and luteolin (Kᵢ = 83.59 ± 0.94 µM) [1]. Additionally, morelloflavone was non-competitive with respect to NADPH, with a Kᵢ of 103 ± 0.07 µM, while naringenin and luteolin showed weaker NADPH non-competitive inhibition (Kᵢ = 182 ± 0.67 µM and 188 ± 0.14 µM, respectively) [1]. This demonstrates that the intact biflavonoid structure of morelloflavone confers a modest but quantifiable advantage in enzyme binding affinity compared to its constituent monomers.

Cholesterol Metabolism Enzyme Inhibition Cardiovascular

Morelloflavone vs. Ochnaflavone in Secretory Phospholipase A₂ (sPLA₂) Inhibition

Morelloflavone is a potent and apparently irreversible inhibitor of secretory phospholipase A₂ (sPLA₂), with high selectivity for group II and III enzymes [1]. In vitro assays showed that morelloflavone inhibited human recombinant synovial sPLA₂ with an IC₅₀ of 0.9 µM and bee venom sPLA₂ with an IC₅₀ of 0.6 µM, while being completely inactive on cytosolic PLA₂ from human monocytes [1]. In contrast, the structurally related biflavonoid ochnaflavone, while also an sPLA₂ inhibitor, lacks this defined selectivity profile and is not characterized as an irreversible inhibitor [2]. Furthermore, morelloflavone's sPLA₂ inhibition is coupled with potent ROS scavenging (IC₅₀ = 2.7 µM and 1.8 µM for luminol and lucigenin, respectively) [1], providing a dual anti-inflammatory mechanism not observed with ochnaflavone.

Inflammation Enzyme Inhibition PLA2

Morelloflavone's Kinase Inhibition Profile: Selective Multi-Targeting Without VEGFR2 Interference

Morelloflavone exhibits a unique kinase inhibition profile characterized by the suppression of multiple migration-related kinases—specifically focal adhesion kinase (FAK), c-Src, ERK, and RhoA—while sparing VEGF receptor 2 (VEGFR2) activity [1][2]. This is a critical differentiation from many other anti-angiogenic biflavonoids (e.g., amentoflavone, which broadly inhibits VEGFR2 and other receptor tyrosine kinases) [3]. Morelloflavone blocks RhoA activation at a concentration as low as 0.1 µM and inhibits the phosphorylation of FAK, c-Src, and ERK in a dose-dependent manner [2]. By avoiding VEGFR2 inhibition, morelloflavone reduces the risk of the hypertension and vascular toxicity often associated with VEGFR2-targeting agents, while still effectively inhibiting tumor angiogenesis through alternative pathways [1].

Angiogenesis Kinase Signaling Cancer

Morelloflavone vs. Fukugiside in Leishmanicidal and Cysteine Protease Inhibitory Activity

In a direct comparison of natural biflavonoids isolated from Garcinia brasiliensis, morelloflavone (compound 3) exhibited superior leishmanicidal activity against Leishmania amazonensis compared to its glycoside derivative, fukugiside (compound 2) [1]. While specific IC₅₀ values for morelloflavone against L. amazonensis were not detailed in the abstract, the study explicitly states that the semisynthetic derivatives of morelloflavone (compounds 4, 5, and 6) were highly active against promastigote and amastigote forms, with IC₅₀ values in the nanomolar range (e.g., compound 4: 0.0147 µM for promastigotes, 0.042 µM for amastigotes) [1]. Critically, morelloflavone was approximately 6-fold and 11-fold more active as an inhibitor of the cysteine protease r-CPB2.8 compared to morelloflavone-4‴-O-β-D-glycosyl (compound 1) and fukugiside (compound 2), respectively [1]. This demonstrates that glycosylation (as in fukugiside) significantly reduces protease inhibitory potency, underscoring the functional importance of the free aglycone hydroxyl groups in morelloflavone.

Leishmaniasis Protease Inhibition Neglected Tropical Diseases

Morelloflavone vs. Hydroquinone in Skin Lightening Efficacy and Cytotoxicity

In a study evaluating natural melanin production inhibitors from Garcinia livingstonei, morelloflavone was directly compared to hydroquinone, the gold-standard skin lightening agent known for its cytotoxicity [1]. Morelloflavone was found to be considerably less cytotoxic than hydroquinone while maintaining effective melanin synthesis inhibition in MeWo cells [1]. Although the study does not provide quantitative IC₅₀ values for melanin inhibition, it explicitly states that morelloflavone and its 7″-sulphate derivative were both more effective and less toxic than hydroquinone [1]. This dual advantage—superior safety profile combined with maintained efficacy—positions morelloflavone as a safer alternative for depigmentation research and potential cosmeceutical development.

Melanogenesis Cosmeceuticals Cytotoxicity

Morelloflavone's Superior Antioxidant Activity Over Fukugiside and Other Biflavonoids

A direct head-to-head comparison of antioxidant activity among biflavonoids isolated from Garcinia brasiliensis revealed that morelloflavone (compound 3) exhibited the greatest potency in DPPH radical scavenging, with an IC₅₀ of 49.5 µM [1]. This was significantly more potent than fukugiside (compound 2) and the glycosylated derivative morelloflavone-4‴-O-β-D-glycosyl (compound 1) [1]. Furthermore, morelloflavone demonstrated the highest absorbance (0.583 at 400 µg/mL) in the Fe³⁺ reduction assay, indicating superior electron-donating capacity [1]. In a separate study, morelloflavone was identified as the main biflavonoid responsible for the protective effects of a Garcinia madruno fraction against lipid peroxidation and free radical scavenging, outperforming volkensiflavone and amentoflavone in these assays [2].

Antioxidant Free Radical Scavenging Natural Products

Validated Research and Industrial Application Scenarios for Morelloflavone


Cholesterol Biosynthesis Pathway Studies: HMG-CoA Reductase Inhibition

Utilize morelloflavone as a competitive inhibitor of HMG-CoA reductase (Kᵢ = 80.87 µM for HMG-CoA) to dissect cholesterol synthesis regulation [1]. Its unique biflavonoid structure, combining naringenin and luteolin subunits, provides a more potent and mechanistically interesting tool compound than either monomer alone [1]. This application is supported by direct in vitro evidence and positions morelloflavone as a novel scaffold for hypocholesterolemic agent development.

Angiogenesis Research: Selective Multi-Kinase Inhibition

Employ morelloflavone as a selective inhibitor of FAK, c-Src, ERK, and RhoA (0.1 µM) signaling without affecting VEGFR2 [2][3]. This unique profile enables the study of VEGFR2-independent angiogenic pathways in cancer and atherosclerosis models, avoiding the confounding vascular toxicity associated with VEGFR2 blockade [3]. In vivo, oral administration of 0.003% morelloflavone reduced atherosclerotic lesion area by 26% in mice, validating its translational relevance [3].

Neglected Tropical Disease Research: Leishmaniasis Drug Discovery

Leverage morelloflavone's validated leishmanicidal activity and its potent inhibition of Leishmania cysteine proteases (IC₅₀ = 0.4200 µM against r-CPB2.8) [4]. The aglycone morelloflavone is 11-fold more potent than its glycoside fukugiside, establishing it as the essential pharmacophore [4]. Furthermore, semisynthetic derivatives (e.g., penta-O-acetyl morelloflavone) exhibit nanomolar activity (IC₅₀ = 0.0147 µM against promastigotes), highlighting a clear path for medicinal chemistry optimization [4].

Cosmeceutical and Dermatological Research: Safer Skin Lightening

Investigate morelloflavone as a safer alternative to hydroquinone for melanin synthesis inhibition. Morelloflavone is considerably less cytotoxic than hydroquinone while being more effective at reducing melanin production in MeWo cells [5]. This application is ideal for programs focused on developing plant-derived, non-toxic depigmenting agents for hyperpigmentation disorders.

Quote Request

Request a Quote for Morelloflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.